molecular formula C10H9Cl3O3 B167010 Ethyl 2-(2,4,6-trichlorophenoxy)acetate CAS No. 14426-43-8

Ethyl 2-(2,4,6-trichlorophenoxy)acetate

Cat. No. B167010
CAS RN: 14426-43-8
M. Wt: 283.5 g/mol
InChI Key: OBSOWGMHABTJFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-trichlorophenoxy)acetate is a chemical compound with the molecular formula C10H9Cl3O3 . It is used in various applications including ICP, AA, and XRF analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,4,6-trichlorophenoxy)acetate consists of 10 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

Solubility Studies

The solubility of related compounds, such as 2-(2,4,6-trichlorophenoxy)ethyl bromide, has been studied in various solvents like methanol, ethanol, and acetone. These studies are crucial for understanding the solubility behavior of Ethyl 2-(2,4,6-trichlorophenoxy)acetate, which can aid in its application in industrial processes (Lei et al., 2011).

Degradation Studies

Research into the degradation of similar compounds, like 2,4-dichlorophenoxyacetic acid, in advanced oxidation processes for wastewater treatment provides insights into the environmental impact and degradation pathways of Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Sun & Pignatello, 1993).

Synthesis and Polymerization

Ethyl 2-(2,4,6-trichlorophenoxy)acetate's potential as a solvent in polymer synthesis has been explored. For instance, the polymerization of 2-ethyl-2-oxazoline in ethyl acetate for biomedical applications highlights the role of similar compounds in pharmaceutical synthesis (Vergaelen et al., 2020).

Corrosion Inhibition

Studies on the inhibition efficiencies of compounds like Ethyl 2-(2,4,6-trichlorophenoxy)acetate have been conducted to evaluate their effectiveness as corrosion inhibitors, particularly in the context of copper in acidic environments (Zarrouk et al., 2014).

Environmental Remediation

Research into the liquid-liquid extraction methods for compounds like 2,4,6-trichlorophenol highlights the potential for Ethyl 2-(2,4,6-trichlorophenoxy)acetate in environmental remediation and its removal from contaminated sites (Choi, Choi, & Kim, 2008).

properties

IUPAC Name

ethyl 2-(2,4,6-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSOWGMHABTJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4,6-trichlorophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Amir, SA Javed, H Kumar - 2007 - nopr.niscpr.res.in
The synthesis of some new 1,3,4-oxadiazole derivatives and 1,2,4-triazine-5-one has been described. IR, ¹H NMR and mass spectral data support the structures of newly synthesized …
Number of citations: 82 nopr.niscpr.res.in

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